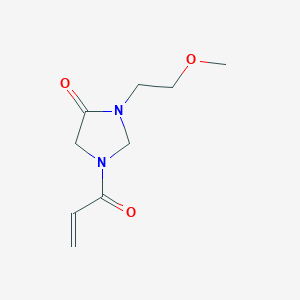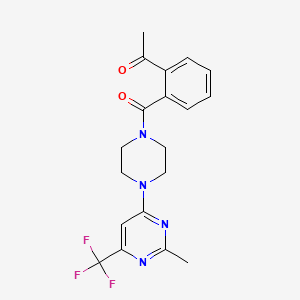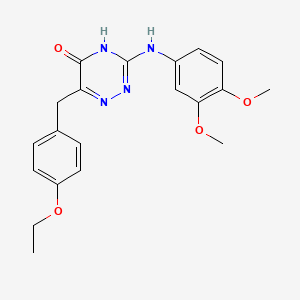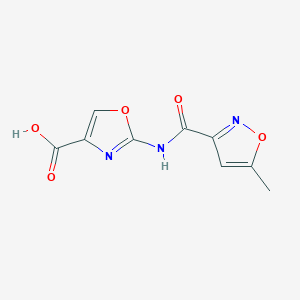
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as thiadiazoles . These are heterocyclic compounds containing a ring structure made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a thiadiazole ring attached to various functional groups. The exact structure would depend on the specific substituents attached to the thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving thiadiazoles can be quite diverse, depending on the specific substituents attached to the thiadiazole ring. They can undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, similar compounds have been found to have a melting point of 141-145 °C .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of compounds involving 1,3,4-thiadiazole structures, similar to N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has been explored for their potential in producing beneficial biological activities. Research by Başoğlu et al. (2013) demonstrated the antimicrobial, antilipase, and antiurease activities of compounds synthesized through microwave-assisted processes that included 1,3,4-thiadiazole structures. The study highlighted the compounds' good to moderate antimicrobial activities against various microorganisms, with some exhibiting significant antiurease and antilipase activities (Başoğlu et al., 2013).
Anticancer and Anti-Inflammatory Properties
Further studies into the derivatives of thiadiazole have uncovered their potential in anticancer and anti-inflammatory applications. For instance, research by Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This study's findings suggest that the structural incorporation of thiadiazole can lead to potent pharmacological agents with high efficacy in treating inflammation and pain, offering insights into the design of new therapeutic molecules (Abu-Hashem et al., 2020).
Cytotoxicity and Antimicrobial Studies
The cytotoxic activities of thiadiazole derivatives have also been a subject of research, indicating their potential in cancer therapy. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including structures related to thiadiazole, and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The results provided a basis for further investigation into these compounds as possible anticancer agents (Hassan et al., 2014).
Nematocidal Activities
Additionally, the design and synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activities. Compounds synthesized by Liu et al. (2022) displayed significant mortality against Bursaphelenchus xylophilus, suggesting the potential of these compounds as lead candidates for nematicide development. This research underscores the versatility of thiadiazole derivatives in addressing various biological challenges, including pest control (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S3/c1-3-25-11-7-5-4-6-10(11)17-12(23)8-26-16-21-20-15(27-16)18-14(24)13-9(2)19-22-28-13/h4-7H,3,8H2,1-2H3,(H,17,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVSWJXAICVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)
![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)
![Ethyl 2-(2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2967894.png)
![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)

![Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2967899.png)


![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2967909.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2967912.png)

